molecular formula C9H12N4O5 B12657130 Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- CAS No. 127692-31-3

Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)-

Cat. No.: B12657130
CAS No.: 127692-31-3
M. Wt: 256.22 g/mol
InChI Key: IFUUUFPSUHAFMN-UHFFFAOYSA-N
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Description

Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- is a compound that features a cyclohexanol moiety attached to a 2,4-dinitro-1H-imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- typically involves the nitration of an imidazole derivative followed by the attachment of the cyclohexanol group. The reaction conditions often require the use of strong acids such as nitric acid and sulfuric acid to achieve the nitration .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of the imidazole derivative, nitration, and subsequent attachment of the cyclohexanol group. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- involves its interaction with specific molecular targets. The nitro groups on the imidazole ring can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

  • Cyclohexanol, 2-(2-nitro-1H-imidazol-1-yl)-
  • Cyclohexanol, 2-(4-nitro-1H-imidazol-1-yl)-
  • Cyclohexanol, 2-(2,4-diamino-1H-imidazol-1-yl)-

Uniqueness: Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- is unique due to the presence of two nitro groups on the imidazole ring, which significantly influences its chemical reactivity and biological activity. The dinitro substitution pattern provides distinct electronic properties and potential for diverse chemical transformations compared to its mono-nitro or amino-substituted counterparts .

Properties

CAS No.

127692-31-3

Molecular Formula

C9H12N4O5

Molecular Weight

256.22 g/mol

IUPAC Name

2-(2,4-dinitroimidazol-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H12N4O5/c14-7-4-2-1-3-6(7)11-5-8(12(15)16)10-9(11)13(17)18/h5-7,14H,1-4H2

InChI Key

IFUUUFPSUHAFMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N2C=C(N=C2[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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